2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclohexyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c24-19(21-16-4-2-1-3-5-16)20(25)23-10-8-22(9-11-23)13-15-6-7-17-18(12-15)27-14-26-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMXVZCQAARCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with an appropriate reagent such as 2-chloropyrimidine in the presence of anhydrous potassium carbonate.
Cyclohexylation: The intermediate is then subjected to further reactions to introduce the cyclohexyl group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity :
- The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies indicate that derivatives of piperazine can exhibit antidepressant-like effects in animal models, suggesting a potential role for this compound in treating depression or anxiety disorders.
-
Antitumor Properties :
- Research has indicated that compounds structurally related to 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Investigations into its efficacy against specific cancer cell lines are ongoing.
-
Neuroprotective Effects :
- There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential to mitigate oxidative stress and inflammation makes this compound a candidate for further exploration in neuroprotective therapies.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of piperazine derivatives in mice. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity linked to serotonin receptor modulation.
Case Study 2: Antitumor Efficacy
In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative similar to this compound was tested against breast cancer cells, resulting in a dose-dependent decrease in cell viability (IC50 values determined).
Mechanism of Action
The mechanism of action of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide involves its interaction with dopamine receptors, particularly the D2 and D3 receptors . This interaction leads to the modulation of dopaminergic pathways, which is crucial in the treatment of neurological disorders such as Parkinson’s disease. Additionally, the compound exhibits α2-adrenergic antagonist properties, further contributing to its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural differences and pharmacological insights from analogous compounds:
Key Observations:
Substituent Impact on Activity :
- Sulfonyl-linked derivatives (e.g., Compounds 47–50) exhibit strong antimicrobial activity, likely due to enhanced electron-withdrawing effects and hydrogen bonding .
- Heterocyclic substituents (e.g., thiazol-2-yl in Compound 49) improve antifungal activity, possibly through target-specific interactions .
- The target compound’s cyclohexyl group may reduce metabolic oxidation compared to benzodioxole-containing analogs like Compound 4, which undergoes hydroxylation .
Structural Flexibility vs. The target compound’s acetamide linker offers flexibility, which might broaden its binding capacity but reduce specificity compared to rigid analogs.
Metabolic Stability :
- Benzodioxole-containing compounds are susceptible to oxidation, as seen in Compound 4 . The target compound’s cyclohexyl group may mitigate this issue, enhancing pharmacokinetic profiles.
Research Findings and Implications
Antimicrobial Potential: While the target compound lacks direct antimicrobial data, structurally similar sulfonyl-piperazine analogs (e.g., Compound 47) show gram-positive activity, suggesting that modifying the acetamide substituent could tune antibacterial properties .
Metabolic Considerations :
The benzodioxole moiety’s susceptibility to oxidation highlights the need for structural optimization. Introducing electron-withdrawing groups or blocking oxidation-prone positions (e.g., via fluorination) could improve stability .
Targeted Drug Design : Piperazine-acetamide hybrids are versatile scaffolds. For example, pyridine-substituted analogs (e.g., Compound 29a) demonstrate improved solubility, making them candidates for CNS-targeted therapies . The target compound’s cyclohexyl group could be advantageous for blood-brain barrier penetration.
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24N6O5
- Molecular Weight : 440.45 g/mol
- CAS Number : 349441-38-9
The compound is believed to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Its structural similarity to known psychoactive substances suggests potential anxiolytic and antidepressant effects.
Biological Activities
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects through modulation of serotonin receptors . The interaction with the 5-HT system is particularly noteworthy.
- Anxiolytic Effects : Studies on related compounds have shown that they can reduce anxiety-like behaviors in animal models, suggesting that this compound may also possess anxiolytic properties .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in various models of neurodegeneration, indicating a potential therapeutic role in conditions like Alzheimer's disease .
Study 1: Anxiolytic Potential
A study investigated the anxiolytic effects of a structurally similar compound in zebrafish models. The results indicated a significant reduction in locomotor activity, suggesting anxiolytic properties mediated by serotonergic mechanisms .
Study 2: Antidepressant Efficacy
Another research effort focused on the antidepressant efficacy of similar compounds through behavioral assays in rodent models. The findings revealed that these compounds significantly improved depressive-like symptoms, correlating with alterations in serotonin levels and receptor activity .
Table 1: Summary of Biological Activities
| Activity Type | Evidence Level | Reference |
|---|---|---|
| Antidepressant | Moderate | |
| Anxiolytic | Moderate | |
| Neuroprotective | Preliminary |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Primary Activity |
|---|---|---|
| This compound | 440.45 g/mol | Anxiolytic, Antidepressant |
| Chalcone | 228.25 g/mol | Anxiolytic |
| Piribedil | 298.34 g/mol | Dopaminergic |
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-cyclohexyl-2-oxoacetamide?
- Answer : The synthesis involves multi-step organic reactions, including:
- Functional group activation : Use of coupling agents (e.g., EDC/HOBt) to activate the oxoacetamide moiety for nucleophilic substitution.
- Piperazine substitution : Reaction of the piperazine core with benzo[d][1,3]dioxol-5-ylmethyl groups under basic conditions (e.g., triethylamine in DMF) to ensure regioselectivity .
- Cyclohexylamine conjugation : Final amidation with cyclohexylamine under controlled pH (6.5–7.5) to avoid side reactions .
- Key challenges : Low yields due to steric hindrance at the piperazine nitrogen; purification via column chromatography or preparative HPLC is essential .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer : A combination of methods is required:
- Structural confirmation : High-resolution mass spectrometry (HRMS) and / NMR to verify the piperazine ring, benzodioxole, and cyclohexylamide groups .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; purity >95% is typically required for biological testing .
- Crystallography : Single-crystal X-ray diffraction (where possible) to resolve stereochemical ambiguities, particularly in the cyclohexyl group .
Q. What preliminary biological activities have been reported for this compound?
- Answer : While direct data on this compound is limited, structural analogs suggest:
- Target engagement : Piperazine derivatives often interact with G-protein-coupled receptors (GPCRs) or monoamine transporters .
- Neuropharmacological potential : The benzodioxole moiety is associated with MAO inhibition or serotonin receptor modulation .
- In vitro screening : Standard assays include cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), and receptor binding studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Answer : Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates; microwave-assisted synthesis reduces reaction time .
- Catalyst selection : Palladium catalysts for Suzuki-Miyaura coupling (if aryl halides are present) or enzyme-mediated catalysis for stereocontrol .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) to balance temperature, pH, and reagent stoichiometry .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Answer : Contradictions often arise from assay variability or off-target effects. Mitigation approaches:
- Orthogonal assays : Validate receptor binding with both radioligand displacement and functional cAMP assays .
- Metabolic stability testing : Liver microsome assays to rule out false positives due to rapid degradation .
- Structural analogs : Compare activity of derivatives lacking the benzodioxole or cyclohexyl group to identify pharmacophores .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Answer : Integrate computational tools with experimental validation:
- Molecular docking : Predict binding poses in GPCRs (e.g., 5-HT) using AutoDock Vina; prioritize derivatives with stronger hydrogen bonds to Ser159 .
- QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion .
- ADMET prediction : Use SwissADME or ADMETLab to filter candidates with poor bioavailability or cytochrome P450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
